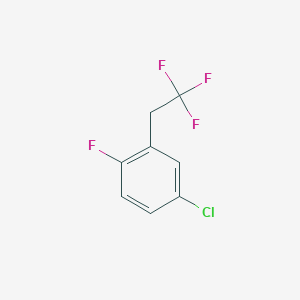

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Description

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 4), fluorine (position 1), and a 2,2,2-trifluoroethyl group (position 2). Its molecular formula is C₈H₅ClF₄, with a calculated molecular weight of 212.57 g/mol. The trifluoroethyl group (-CH₂CF₃) introduces strong electron-withdrawing effects, while the chlorine and fluorine substituents further modulate electronic and steric properties.

Propriétés

IUPAC Name |

4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIQQIYUDSBFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233752 | |

| Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-24-9 | |

| Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Activité Biologique

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is an organofluorine compound with a complex structure that includes both chloro and trifluoroethyl groups. This compound's biological activity has been the subject of various studies, focusing on its pharmacokinetics, toxicity, and potential therapeutic applications. Understanding its biological effects is crucial for assessing its safety and efficacy in potential applications.

- Chemical Formula : C₈H₅ClF₄

- CAS Number : 1099598-24-9

- Molecular Weight : 198.57 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom and a fluorine atom, along with a trifluoroethyl side chain.

Pharmacokinetics

Research indicates that upon exposure, this compound shows distinct pharmacokinetic properties:

- Absorption : Following oral administration in rodent models, a significant portion (62–82%) is exhaled un-metabolized within hours. The compound is primarily transported to the lungs .

- Distribution : The highest concentrations are found in adipose tissue, followed by the lungs, liver, brain, kidneys, and blood. Muscle tissue shows the lowest concentration .

- Metabolism : Metabolites include glucuronides of dihydroxybenzotrifluoride and mercapturic acid conjugates .

Toxicological Profile

The toxicity of this compound has been evaluated through various studies:

Acute Toxicity

Inhalation studies have shown that exposure can lead to mild irritant effects. The compound's biological half-life in blood is approximately 19 hours following intravenous administration .

Repeated Dose Toxicity

- Oral Studies : In repeated dose studies on rodents, effects were primarily observed at high doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects .

- Dermal Studies : Increased cytoplasmic vacuolization in adrenal cortex cells was noted at higher concentrations (≥1000 ppm) .

Biological Activity and Sensitization Potential

The compound exhibits weak sensitization potential. In local lymph node assays (LLNA), stimulation indices (SI) were recorded at various concentrations:

- At 50% concentration: SI = 2.6

- At 75% concentration: SI = 5.3

- At 100% concentration: SI = 5.3

The EC3 value was calculated to be 53.1%, indicating a low potential for skin sensitization .

Case Studies and Research Findings

Several case studies have explored the implications of exposure to this compound:

- Study on Inhalation Exposure :

- Metabolic Pathway Analysis :

- Environmental Impact Assessment :

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Design and Development

The compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine enhances lipophilicity and metabolic stability, making it suitable for developing new pharmaceuticals. Fluorinated compounds often exhibit improved bioavailability and reduced toxicity profiles compared to their non-fluorinated counterparts.

Biological Activity

Research indicates that 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene may interact with biological macromolecules such as enzymes and receptors. Understanding these interactions is crucial for its application in medicinal chemistry . Studies have shown that fluorinated compounds can enhance binding affinity to biological targets due to their unique electronic properties.

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its halogen substituents allow for various substitution reactions, facilitating the creation of more complex organic molecules. It is particularly useful in synthesizing fluorinated derivatives that are valuable in various applications, including agrochemicals and specialty chemicals .

Synthesis Pathways

Typical synthesis pathways involve electrophilic aromatic substitution reactions where the trifluoroethyl group can be introduced through nucleophilic substitution or other methods that exploit the reactivity of halogenated benzene derivatives .

Material Science

Fluorinated Polymers

The unique properties of this compound make it suitable for developing advanced materials, particularly fluorinated polymers known for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and insulation materials in electronics .

Surface Modifications

Due to its hydrophobic nature stemming from the trifluoroethyl group, this compound can be utilized to modify surfaces to impart water-repellent properties. Such modifications are valuable in various industries including textiles and automotive coatings .

Environmental Applications

Forensic Science

In forensic chemistry, halogenated compounds like this compound are analyzed for their environmental impact and persistence. Their stability makes them suitable markers in studies related to pollution tracking and environmental monitoring .

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Advantages |

|---|---|---|

| Pharmaceuticals | Drug design and development | Enhanced bioavailability and reduced toxicity |

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity allows diverse synthetic pathways |

| Material Science | Development of fluorinated polymers | Thermal stability and chemical resistance |

| Environmental Science | Forensic analysis and pollution tracking | Stability as environmental markers |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene with structurally analogous benzene derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Structural and Electronic Effects

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (-CH₂CF₃) in the target compound increases lipophilicity compared to trifluoromethyl (-CF₃) groups in analogs like 1-Chloro-2,4-bis(trifluoromethyl)benzene. This enhances membrane permeability but may reduce aqueous solubility .

- Nitro vs. Fluoro Substituents : The nitro group in 4-Chloro-1-nitro-2-(trifluoromethyl)benzene confers strong electron-withdrawing effects, making it more reactive in electrophilic substitution compared to the fluorine in the target compound .

Physicochemical Properties

- Density and Refractive Index : The nitro-substituted analog (CAS 118-83-2) exhibits higher density (1.526 g/cm³) and refractive index (1.499) due to its polar nitro group, contrasting with the target compound’s likely lower polarity .

- Boiling Points : Halogenated benzenes generally exhibit elevated boiling points; the trifluoroethyl group may lower boiling points relative to bulkier substituents like bis(trifluoromethyl) groups .

Research Findings and Gaps

- Fluorine’s Role : Fluorine substituents enhance bioavailability and binding affinity in drug candidates, as seen in fluorinated pharmaceuticals like fluoxetine . The target compound’s trifluoroethyl group aligns with this trend but lacks documented pharmacological studies.

- Synthetic Challenges : The discontinued status of this compound may reflect synthetic difficulties or instability under standard conditions, a common issue with polyfluorinated aromatics .

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene typically involves:

- Introduction of chloro and fluoro substituents on the benzene ring via selective halogenation or halogen exchange reactions.

- Attachment of the trifluoroethyl group through nucleophilic substitution or cross-coupling reactions involving trifluoroethyl precursors.

This multi-step synthesis requires careful control of regioselectivity and reaction conditions to obtain the desired substitution pattern.

Preparation of Halogenated Benzene Precursors

Halogenation and Fluorination

- Starting Materials: Commonly used precursors include chloro- and fluoro-substituted anilines or nitrobenzenes.

Diazonium Salt Method: According to patent EP0525019A1, fluorinated and chlorinated benzene derivatives can be prepared via diazotization of fluoro- or chloro-substituted anilines followed by thermal decomposition of diazonium tetrafluoroborate salts. For example, 1-fluoro-4-chlorophenyl-2-diazonium tetrafluoroborate is formed from 5-chloro-2-fluoroaniline using t-butyl nitrite and boron trifluoride etherate complex, then thermally decomposed to yield the corresponding halogenated benzene.

Sandmeyer Reaction: The Sandmeyer reaction is employed to replace amino groups with halogens. For instance, 1-chloro-3,4-difluorobenzene is prepared by diazotization of 3,4-difluoroaniline followed by reaction with copper(I) chloride.

Synthesis of 4-Chloro-2-fluoro Nitrobenzene

- A related compound, 4-chloro-2-fluoro nitrobenzene, is synthesized via a chemical process involving nitroaniline derivatives, aqueous solutions, and hexafluorophosphoric acid, as detailed in Chinese patent CN1398846A. This process includes diazotization and subsequent substitution reactions under controlled conditions.

Introduction of the Trifluoroethyl Group

The trifluoroethyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving trifluoroethyl reagents.

Nucleophilic Substitution with 2,2,2-Trifluoroethanol

Although direct trifluoroethylation of halogenated benzenes is challenging, related compounds such as 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride are synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base like pyridine. This nucleophilic substitution proceeds via attack of the hydroxyl group on the sulfonyl chloride.

By analogy, trifluoroethylation of halogenated benzenes can be achieved by using trifluoroethyl halides or trifluoroethyl organometallic reagents under suitable catalytic conditions.

Cross-Coupling Reactions

- Trifluoroethyl groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings using trifluoroethyl boron or zinc reagents with halogenated aromatic substrates. While specific literature for this compound is limited, this method is common for introducing trifluoroethyl groups in aromatic chemistry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | NaNO2, HCl, low temperature | Formation of diazonium salts |

| Thermal decomposition | Heat, inert atmosphere | Converts diazonium salts to halogenated benzenes |

| Nucleophilic substitution | 2,2,2-Trifluoroethanol, pyridine, moderate temperature | For trifluoroethylation of sulfonyl chlorides (analogous) |

| Cross-coupling reactions | Pd catalyst, trifluoroethyl organometallic reagent, base, solvent | For aromatic trifluoroethylation |

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The diazonium salt method provides regioselective access to halogenated fluorobenzenes with good yields and is scalable for industrial use.

- Nucleophilic substitution reactions involving trifluoroethyl groups are highly dependent on the electrophilicity of the aromatic substrate and the presence of activating groups.

- Cross-coupling methods offer versatility and milder conditions but require careful catalyst and reagent selection to avoid side reactions.

- The trifluoroethyl group imparts unique electronic and steric effects, enhancing the stability and reactivity of the final compound, which is valuable in pharmaceutical and agrochemical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene, and what key reaction parameters must be optimized?

- Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution (EAS), leveraging halogenating agents to introduce chlorine and fluorine groups. Key parameters include:

- Temperature: Controlled between 0–50°C to prevent side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysts: Lewis acids like FeCl₃ or AlCl₃ facilitate EAS.

- Purification: Column chromatography or recrystallization ensures product purity .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

- Methodological Answer: Structural confirmation requires:

- ¹H/¹³C NMR: Identifies aromatic proton environments and substituent positions.

- ¹⁹F NMR: Resolves fluorine coupling patterns and confirms trifluoroethyl group integrity.

- IR Spectroscopy: Detects C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretching vibrations.

- Mass Spectrometry (HRMS): Validates molecular weight (246.125 g/mol) and isotopic patterns .

Q. What are the key physical and chemical properties of this compound that influence its reactivity in synthetic applications?

- Methodological Answer:

- Physical Properties: Low solubility in water (hydrophobic due to fluorinated groups), melting point ~58–60°C (varies with purity).

- Chemical Reactivity: Electron-withdrawing fluorine substituents deactivate the benzene ring, directing electrophilic attacks to meta/para positions. The trifluoroethyl group enhances stability against oxidation .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer: Fluorine's strong -I effect reduces electron density on the aromatic ring, making NAS challenging. To enhance reactivity:

- Use activating groups (e.g., -NH₂) para to the reaction site.

- Employ high-temperature conditions (150–200°C) with polar solvents (DMSO) and strong nucleophiles (e.g., NaN₃).

- Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer: Discrepancies may arise from:

- Purity Variance: Validate compound purity (>98%) via HPLC and elemental analysis.

- Assay Conditions: Standardize cell lines, solvent (DMSO concentration ≤0.1%), and incubation times.

- Structural Analogs: Compare activity with derivatives (e.g., replacing Cl with Br) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets like enzymes?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Models binding poses with active sites, prioritizing hydrogen bonds with fluorine.

- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models: Correlate trifluoroethyl group orientation with inhibitory potency using datasets from PubChem or ChEMBL .

Q. How do steric and electronic factors of the trifluoroethyl group affect regioselectivity in cross-coupling reactions?

- Methodological Answer: The trifluoroethyl group:

- Steric Effects: Hinders coupling at ortho positions, favoring para-substituted products.

- Electronic Effects: Withdraws electron density via -I effect, stabilizing transition states in Suzuki-Miyaura couplings.

- Experimental Validation: Use DFT calculations (Gaussian 09) to map charge distribution and optimize Pd catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. What are the challenges in interpreting NMR spectra of this compound due to fluorine's magnetic properties?

- Methodological Answer:

- ¹⁹F Coupling: Splitting patterns complicate ¹H NMR; use decoupling techniques or 2D NMR (HSQC) for assignment.

- Isotopic Abundance: Natural ¹⁹F abundance (100%) simplifies detection but may overlap with ¹H signals.

- Solution: Acquire ¹⁹F NMR separately and integrate with ¹H data for unambiguous structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.